molecular formula C17H16N2O3 B3202460 N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide CAS No. 1021209-68-6

N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide

Cat. No.: B3202460
CAS No.: 1021209-68-6
M. Wt: 296.32 g/mol
InChI Key: LHRBJLSNECVYPN-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyclopropanecarbonyl group attached to an indolin-6-yl moiety, which is further connected to a furan-2-carboxamide group.

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide”, as an indole derivative, may also have potential for further exploration in the field of drug discovery and development.

Biochemical Analysis

Biochemical Properties

N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind with high affinity to multiple receptors, which can modulate their signaling pathways . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit the activity of certain kinases, which are critical for cell signaling and proliferation . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, the compound may undergo degradation, leading to a decrease in its efficacy and potential changes in its interaction with cellular targets.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. For example, in animal studies, low doses of this compound have been shown to reduce inflammation without causing toxicity . At higher doses, the compound may induce adverse effects, such as hepatotoxicity or nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics and potential drug-drug interactions, emphasizing the need for careful consideration of metabolic pathways in drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound can influence its efficacy and potential side effects, making it an important factor in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence cellular energy production and apoptosis. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the indole scaffold. One common method involves the cyclization of appropriate precursors using reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions . The cyclopropanecarbonyl group can be introduced through a Friedel-Crafts acylation reaction, followed by the attachment of the furan-2-carboxamide group through amide bond formation.

Chemical Reactions Analysis

N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by the presence of electron-donating groups. Common reagents include halogens and sulfonyl chlorides.

Comparison with Similar Compounds

N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide can be compared with other indole derivatives such as:

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16(15-2-1-9-22-15)18-13-6-5-11-7-8-19(14(11)10-13)17(21)12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRBJLSNECVYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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